An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Applications, and Handling
An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Applications, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a key building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom, makes it a versatile reagent for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a range of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, its applications in organic synthesis, and essential safety and handling protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 612541-15-8 | [2][3] |
| Molecular Formula | C₇H₃ClFNO₂S | [2][4] |
| Molecular Weight | 219.62 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Purity | >95% (typical) | [3] |
| Solubility | Not available | [6] |
| Melting Point | Not available | [6][7] |
| Boiling Point | Not available | [6] |
| Density | Not available |
Structural Information:
-
IUPAC Name: 2-cyano-5-fluorobenzene-1-sulfonyl chloride
-
SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N[4]
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InChI: InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H[4]
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
The most prominent application of this reagent is in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.
A general reaction for the synthesis of sulfonamides using 2-Cyano-5-fluorobenzene-1-sulfonyl chloride is depicted below:
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a generalized, illustrative protocol for the synthesis of a sulfonamide using an aryl sulfonyl chloride. Researchers should optimize the conditions for their specific amine and scale.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
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Sulfonyl Chloride Addition: Slowly add a solution of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Spectroscopic Characterization
While specific spectra for 2-Cyano-5-fluorobenzene-1-sulfonyl chloride are not publicly available, the expected spectral characteristics can be inferred from its structure:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the cyano group will appear at a characteristic downfield shift, and the carbons bonded to fluorine and the sulfonyl chloride group will also be readily identifiable.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift and coupling constants providing information about its electronic environment.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹). A sharp absorption band corresponding to the cyano (C≡N) stretch will also be present, usually around 2220-2240 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Safety and Handling
2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood.
Hazard Identification: [6]
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Hazard Statements:
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Signal Word: Warning[3]
Precautionary Measures: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
First Aid Measures: [6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]
-
Skin Contact: Immediately wash skin with soap and plenty of water.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Stability and Reactivity:
-
Chemical Stability: Stable under recommended storage conditions (cool, dry place).[6]
-
Reactivity: Reacts with water and other nucleophiles.[8]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[6]
Caption: Key safety and handling considerations.
Conclusion
2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamide-containing molecules, which are of significant interest in drug discovery and development. While detailed physical property data is limited, its chemical reactivity is well-understood within the context of sulfonyl chlorides. Adherence to strict safety protocols is paramount when handling this compound due to its irritant nature. This guide provides a foundational understanding of this important building block to aid researchers in its safe and effective use in the laboratory.
References
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Chemsrc. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]
-
BIOFOUNT. 612541-15-8|2-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]
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BioOrganics. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 612541-15-8 Name. [Link]
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ECHO CHEMICAL CO., LTD. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]
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PubChemLite. 2-cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]
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PubChem. 5-Cyano-2-fluoro-3-nitrobenzene-1-sulfonyl chloride. [Link]
-
PubChem. 5-Cyano-2-methylbenzene-1-sulfonyl chloride. [Link]
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